molecular formula C6H3ClFIO2S B8357117 4-Fluoro-3-iodobenzenesulfonyl chloride

4-Fluoro-3-iodobenzenesulfonyl chloride

Cat. No.: B8357117
M. Wt: 320.51 g/mol
InChI Key: BFMSMJRKGQKCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-iodobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClFIO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with fluorine and iodine atoms. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iodobenzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-5-iodobenzene. One common method is the reaction of 4-fluoro-5-iodobenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iodobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H3ClFIO2S

Molecular Weight

320.51 g/mol

IUPAC Name

4-fluoro-3-iodobenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClFIO2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H

InChI Key

BFMSMJRKGQKCDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)I)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoroiodobenzene (0.58 mL, 5.0 mmol) was added dropwise to chlorosulfonic acid (1.66 mL, 25 mmol) at 0° C. The reaction mixture was allowed to warm to ambient temperature and stirred for 2 hours. The reaction mixture was poured into ice and the mixture was extracted with dichloromethane (3×30 mL). The combined organic layer was dried over magnesium sulfate and concentrated in vacuo to obtain a crude residue. The crude residue was dissolved in heptane (100 mL) and the suspension was filtered. The filtrate was concentrated in vacuo to afford the title compound.
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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